Ligand Efficiency and Binding Affinity in Fragment-Based Screening: Comparison to 5-Aryl Analogs
The target compound, 6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one, is a structurally characterized analog of a confirmed fragment hit for the HDAC6 ubiquitin-binding zinc-finger domain. The closely related 5-[(4-isopropylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one was identified as a low-occupancy fragment candidate with a co-crystal structure confirming a specific binding mode (PDB 5KH9). [1] While direct quantitative affinity data for the target compound against this domain is not publicly available, this structural precedent supports the hypothesis that the 5-amino-6-methyl-1,2,4-triazin-3(2H)-one core can productively engage this pocket. The (pyridin-3-ylmethyl)amino substituent offers a distinct hydrogen-bonding and potential metal-coordination profile compared to the hydrophobic isopropylphenyl group, suggesting differential selectivity. This class-level inference is supported by patent literature exploring 1,2,4-triazin-3(2H)-ones as kinase and epigenetic target inhibitors. [2]
| Evidence Dimension | Structural binding precedent for the 5-amino-6-methyl-1,2,4-triazin-3(2H)-one scaffold; differentiated substituent vector and hydrogen-bonding capacity. |
|---|---|
| Target Compound Data | Molecular Weight: 217.23 g/mol; Substituent: 5-(pyridin-3-ylmethyl)amino (hydrogen bond donor/acceptor, potential metal coordination). |
| Comparator Or Baseline | 5-[(4-Isopropylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one (PDB 5KH9 ligand); Substituent: hydrophobic 4-isopropylphenyl group. |
| Quantified Difference | Qualitative difference in binding mode and electronic surface; target compound introduces a basic nitrogen capable of charge-assisted interactions absent in the comparator. |
| Conditions | Fragment-based screening; co-crystallization with HDAC6 zinc-finger ubiquitin binding domain (PDB 5KH9). |
Why This Matters
This structural differentiation matters for screening library design because the pyridinylmethylamino substituent can access additional binding interactions, potentially improving affinity and selectivity profiles over simple aryl analogs, which is critical for hit-to-lead optimization.
- [1] PDB 5KH9: Crystal structure of 5-[(4-Isopropylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one bound to HDAC6 zinc-finger domain. RCSB Protein Data Bank, 2016. View Source
- [2] Patents-Review.com: 1,2,4-TRIAZIN-3(2H)-ONE COMPOUNDS FOR THE TREATMENT OF HYPERPROLIFERATIVE DISEASES. US20250170136A1, Bayer AG & The Broad Institute, 2025. View Source
